6-O-(tert-Butyldimethylsilyl)-D-glucal
Overview
Description
6-O-(tert-Butyldimethylsilyl)-D-glucal is a chemical compound that serves as an important building block in organic synthesis, particularly in the synthesis of oligosaccharides. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to the 6-O position of D-glucal, which provides protection to the hydroxyl group during various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(tert-Butyldimethylsilyl)-D-glucal typically involves the protection of the hydroxyl group at the 6-O position of D-glucal using tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is carried out in the presence of a base, such as imidazole or pyridine, which facilitates the formation of the silyl ether . The general reaction scheme is as follows:
D-glucal+TBDMSCl+Base→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-O-(tert-Butyldimethylsilyl)-D-glucal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the structure of the glucal moiety.
Substitution: The TBDMS group can be selectively removed or substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), can be used to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized derivatives .
Scientific Research Applications
6-O-(tert-Butyldimethylsilyl)-D-glucal is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of 6-O-(tert-Butyldimethylsilyl)-D-glucal primarily involves its role as a protecting group in organic synthesis. The TBDMS group protects the hydroxyl group at the 6-O position, preventing unwanted reactions during subsequent synthetic steps. This allows for selective functionalization of other positions on the glucal moiety . The TBDMS group can be selectively removed under acidic conditions, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
6-O-(tert-Butyldimethylsilyl)-D-galactal: Similar to 6-O-(tert-Butyldimethylsilyl)-D-glucal, this compound also features a TBDMS group at the 6-O position but is based on D-galactal.
6-O-(tert-Butyldimethylsilyl)-D-galactal cyclic carbonate: This compound includes a cyclic carbonate moiety in addition to the TBDMS group.
Uniqueness
This compound is unique due to its specific structure and the presence of the TBDMS group, which provides selective protection to the hydroxyl group at the 6-O position. This selectivity is crucial for the synthesis of complex oligosaccharides and glycoconjugates, making it a valuable tool in organic synthesis .
Properties
IUPAC Name |
(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O4Si/c1-12(2,3)17(4,5)16-8-10-11(14)9(13)6-7-15-10/h6-7,9-11,13-14H,8H2,1-5H3/t9-,10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSBQWOHQIVUQQ-MXWKQRLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H](C=CO1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452257 | |
Record name | 6-O-(tert-Butyldimethylsilyl)-D-glucal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58871-09-3 | |
Record name | 6-O-(tert-Butyldimethylsilyl)-D-glucal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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